

Ethyl 2-(4-hydroxyphenoxy)propanoate degradation products

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Compound of Interest

Compound Name:	<i>Ethyl 2-(4-hydroxyphenoxy)propanoate</i>
Cat. No.:	B1587018

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An In-depth Technical Guide to the Degradation Products of **Ethyl 2-(4-hydroxyphenoxy)propanoate**

Introduction

Ethyl 2-(4-hydroxyphenoxy)propanoate, hereafter referred to as EHPP, is a significant organic compound within the agrochemical landscape. It serves a dual role: primarily as a key intermediate in the synthesis of potent aryloxyphenoxypropionate (APP) herbicides, and secondarily as a principal degradation product of the widely used herbicide, fenoxaprop-ethyl (FE).[1][2][3] The environmental fate and toxicological profile of fenoxaprop-ethyl are intrinsically linked to the formation and subsequent breakdown of its metabolites. Therefore, a comprehensive understanding of the degradation pathways of EHPP is critical for researchers, environmental scientists, and regulatory bodies involved in drug development and environmental safety assessment.

This guide provides a detailed examination of the formation and degradation of EHPP. It elucidates the chemical pathways, identifies key degradation products, and outlines the analytical methodologies required for their robust identification and quantification. The protocols and insights presented herein are designed to equip professionals with the knowledge to conduct thorough and self-validating stability and degradation studies.

Chemical Identity and Physicochemical Properties of EHPP

EHPP is an ester formed from 2-(4-hydroxyphenoxy)propionic acid and ethanol.[\[3\]](#) Its specific stereochemistry, particularly the (R)-enantiomer, is crucial for the herbicidal activity of the final products synthesized from it.[\[2\]](#)[\[4\]](#)

Property	Value	Source
IUPAC Name	ethyl 2-(4-hydroxyphenoxy)propanoate	[5]
Synonyms	(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate	[6] [7]
CAS Number	71301-98-9 (for R-enantiomer)	[2] [8]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[5] [8] [9]
Molecular Weight	210.23 g/mol	[5] [9]
Physical State	Liquid	[9]

Primary Degradation Pathways of Fenoxaprop-ethyl (FE)

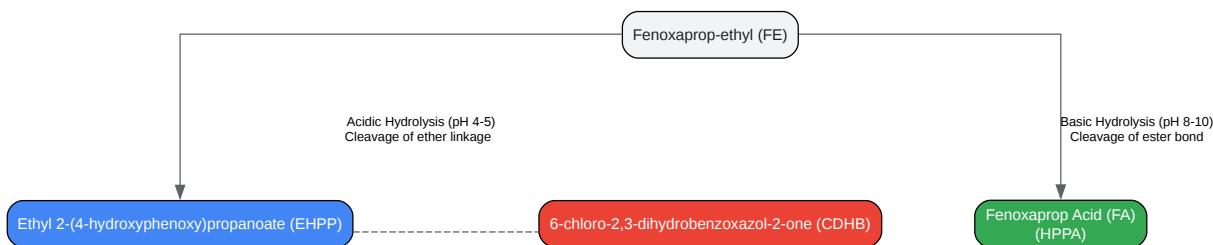
The emergence of EHPP in environmental matrices is predominantly a result of the degradation of its parent compound, fenoxaprop-ethyl. The stability of FE is highly dependent on pH.[\[10\]](#)

Hydrolysis: The Genesis of EHPP

Hydrolysis is the principal abiotic degradation route for fenoxaprop-ethyl. The degradation kinetics are strongly pH-dependent and follow first-order kinetics.[\[10\]](#)

- Acidic Conditions (pH 4-5): Under acidic conditions, the primary degradation pathway involves the cleavage of the benzoxazolyl-oxy-phenyl ether linkage of the fenoxaprop-ethyl molecule. This reaction yields two primary products: **Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)** and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). [10]
- Neutral Conditions (pH 6-7): In neutral media, fenoxaprop-ethyl is relatively stable, but both acidic and basic hydrolysis pathways can occur concurrently.[10]
- Basic Conditions (pH 8-10): In alkaline environments, the degradation proceeds differently. The ester bond of the herbicide is cleaved, forming the herbicidally active metabolite, fenoxaprop acid (FA), also known as 2-(4-hydroxyphenoxy)propanoic acid (HPPA).[3][10]

The diagram below illustrates the pH-dependent hydrolysis of Fenoxaprop-ethyl.



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Caption: Initial hydrolysis pathways of Fenoxaprop-ethyl under different pH conditions.

Secondary Degradation of EHPP and Other Metabolites

Once formed, EHPP and other primary metabolites are subject to further degradation through both biotic and abiotic processes.

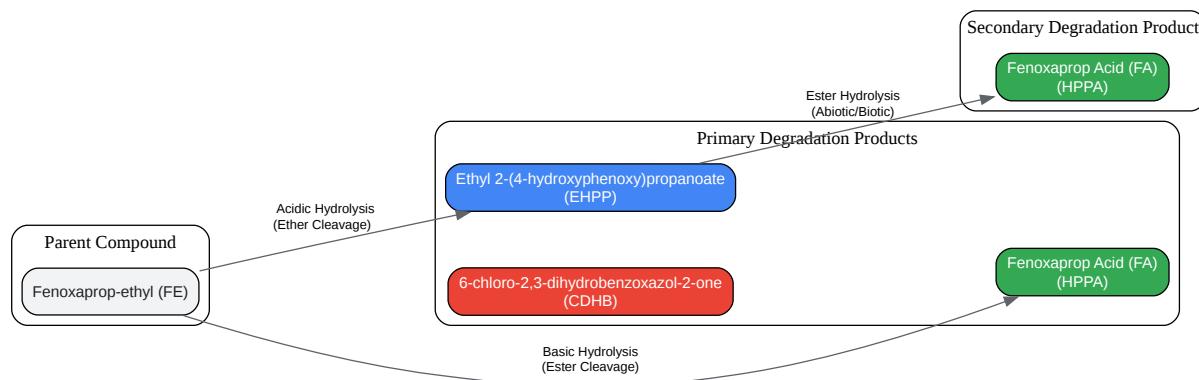
Key Degradation Products

The table below summarizes the key compounds involved in the degradation cascade of fenoxaprop-ethyl.

Compound	Description	Role in Degradation Pathway
Fenoxaprop-ethyl (FE)	The parent aryloxyphenoxypropionate herbicide. ^[3]	Degrades via hydrolysis into several key metabolites. ^{[3][4]}
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP)	A primary metabolite formed under acidic conditions. ^[10]	Can undergo further hydrolysis to its corresponding acid or be metabolized by microbes.
6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)	A metabolite formed concurrently with EHPP in acidic conditions. ^{[10][11]}	Exhibits toxicity through a reactive mechanism. ^[10]
Fenoxaprop Acid (FA) / HPPA	The de-esterified metabolite, 2-(4-hydroxyphenoxy)propanoic acid. ^{[3][12]}	Formed under basic conditions and through microbial action; persists longer than the parent compound in soil. ^{[12][13][14]}

Comprehensive Degradation Pathway

The overall degradation is a multi-step process. In soil and aquatic environments, microbial activity plays a significant role in metabolizing fenoxaprop-ethyl and its initial degradation products.^[11] For instance, certain bacteria can utilize FE as a carbon and nitrogen source, transforming it into FA and CDHB.^[11] The subsequent degradation of EHPP would likely involve hydrolysis of its ester group to yield 2-(4-hydroxyphenoxy)propanoic acid (HPPA), which is identical to fenoxaprop acid (FA).



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Caption: Comprehensive degradation cascade from Fenoxaprop-ethyl to its metabolites.

Analytical Methodologies for Identification and Quantification

Accurate monitoring of EHPP and its related compounds requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this analysis.

Chromatographic Techniques

- High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing fenoxaprop-ethyl and its degradation products.[12][13]
 - Stationary Phase: A reverse-phase C18 column is typically employed.[14][15]

- Mobile Phase: A gradient elution using a mixture of acetonitrile and buffered water (e.g., with formic acid or sodium dihydrogen phosphate) is common.[14][15][16]
- Detection: UV detection is frequently used, with wavelengths around 280 nm or 304 nm being effective.[15] For higher specificity and sensitivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.[17][18]
- Gas Chromatography (GC-MS): This technique can also be used for the determination of the parent compounds.[17]

Sample Preparation

Effective extraction from environmental matrices like soil, water, or agricultural products is crucial.

- Solid-Liquid Extraction: Used for soil and crop samples, often with acetonitrile as the extraction solvent.[12][13][14][17]
- Clean-up: Post-extraction, clean-up steps using solid-phase extraction (SPE) cartridges (e.g., Diol, Florisil) may be necessary to remove interfering matrix components, especially for complex samples like soybeans.[19]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and validating the stability-indicating power of analytical methods. This protocol provides a self-validating framework for assessing the degradation of EHPP.

Objective

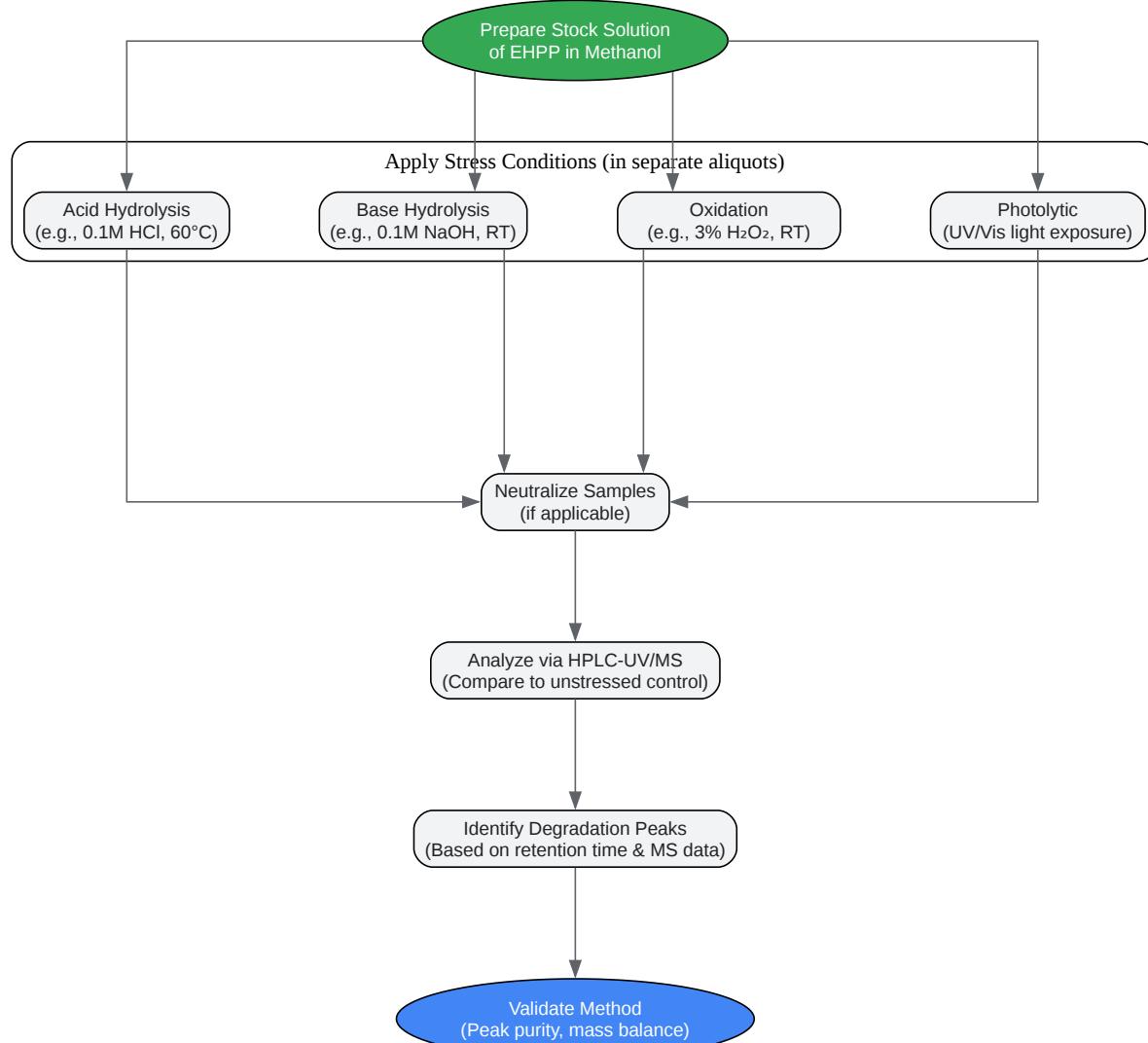
To identify the degradation products of **Ethyl 2-(4-hydroxyphenoxy)propanoate** under various stress conditions (hydrolytic, oxidative, photolytic) and to establish a stability-indicating analytical method.

Materials

- **Ethyl 2-(4-hydroxyphenoxy)propanoate** (analytical standard)

- HPLC-grade acetonitrile, methanol, and water
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a C18 column and UV or MS detector

Experimental Workflow

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Caption: Workflow for a forced degradation study of EHPP.

Step-by-Step Methodology

- Preparation of Stock Solution: Prepare a stock solution of EHPP (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points. Before analysis, neutralize the samples with 0.1 M NaOH.
- Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature. The reaction is typically much faster; monitor at shorter intervals (e.g., 0, 1, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Monitor over time.
- Photolytic Degradation: Expose an aliquot of the stock solution to light simulating ICH Q1B conditions (UV and visible light). Keep a control sample wrapped in aluminum foil to protect it from light.
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
- Evaluation:
 - Compare the chromatograms of stressed samples to the control.
 - Calculate the percentage degradation of EHPP.
 - Identify degradation products. If using LC-MS, determine their mass-to-charge ratio to propose structures.
 - Perform peak purity analysis for the EHPP peak in the presence of its degradants to ensure the method is stability-indicating.

Conclusion

Ethyl 2-(4-hydroxyphenoxy)propanoate is a central compound in the environmental lifecycle of fenoxaprop-ethyl-based herbicides. Its formation is primarily driven by the pH-dependent hydrolysis of the parent molecule. Subsequent degradation, through further hydrolysis and microbial action, leads to the formation of fenoxaprop acid (HPPA), a more persistent metabolite. A thorough understanding of these transformation products and their formation pathways is paramount for accurate environmental risk assessment. The analytical workflows and forced degradation protocols detailed in this guide provide a robust framework for researchers to identify and quantify these critical compounds, ensuring scientific integrity and supporting the development of safer, more sustainable agrochemicals.

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